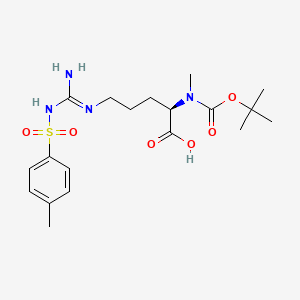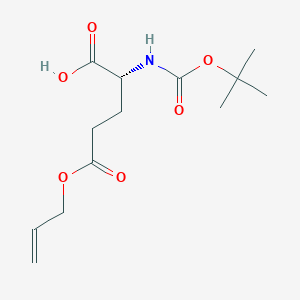
BOC-D-GLU(OALL)-OH
Descripción general
Descripción
®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is an organic compound with a complex structure that includes an allyloxy group, a tert-butoxycarbonyl (Boc) protected amine, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the allyloxy group: The allyloxy group is introduced through an etherification reaction.
Formation of the carboxylic acid:
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology: This compound may be used in the study of enzyme-catalyzed reactions, particularly those involving amine and carboxylic acid functional groups. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid can be used in the development of new pharmaceuticals. Its structure allows for the exploration of structure-activity relationships (SAR) in drug design.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in further reactions.
Comparación Con Compuestos Similares
®-5-(Methoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.
®-5-(Ethoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness: The presence of the allyloxy group in ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid provides unique reactivity compared to its methoxy and ethoxy analogs. The allyloxy group can participate in additional reactions such as olefin metathesis, which are not possible with the methoxy or ethoxy groups.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYUMCXQWYCAW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679040 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259221-91-5 | |
| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


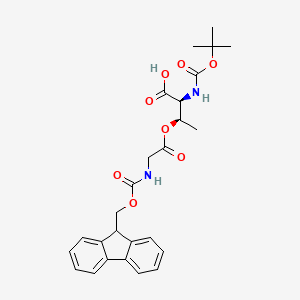
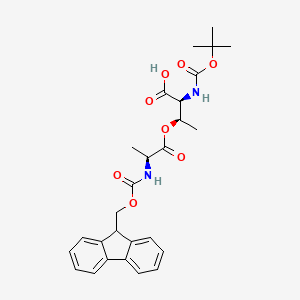
![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

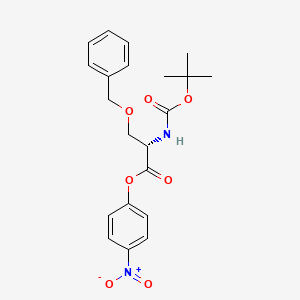
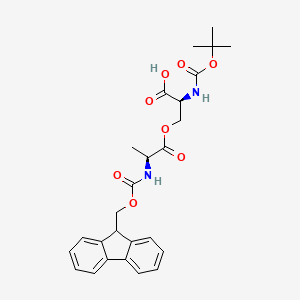
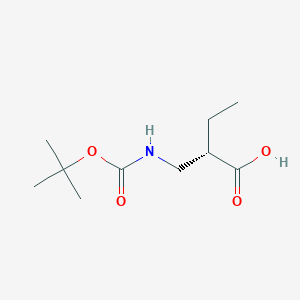
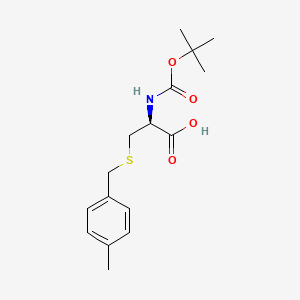
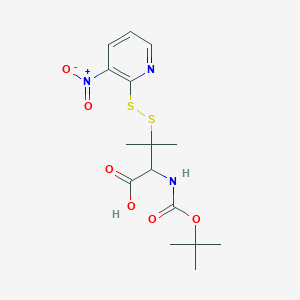
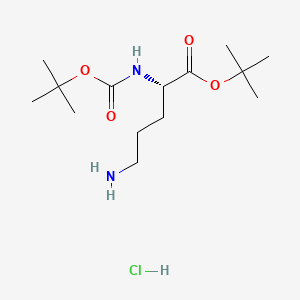
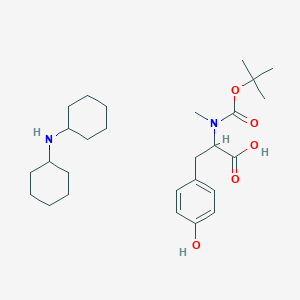
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
